MAO-B Inhibitory Potency: NTZ-1471 vs. its N-Unsubstituted Analog PSB-1434 (NTZ-1034) and Clinical References
NTZ-1471 inhibits recombinant human MAO-B with an IC50 of 1.52 ± 0.18 nM, which is statistically indistinguishable from its direct N-unsubstituted analog PSB-1434 (NTZ-1034; IC50 = 1.59 ± 0.16 nM) . This demonstrates that N1-methylation preserves subnanomolar target engagement. By contrast, the clinically approved irreversible inhibitor selegiline shows an IC50 of 6.59 ± 1.09 nM (4.3-fold weaker) and the reversible inhibitor safinamide yields an IC50 of 5.18 ± 0.04 nM (3.4-fold weaker) in the same assay system . The Ki of NTZ-1471 (0.67 ± 0.08 nM) is likewise 4.3-fold lower than selegiline (Ki = 2.91 ± 0.48 nM) and 3.4-fold lower than safinamide (Ki = 2.29 ± 0.02 nM) .
| Evidence Dimension | IC50 for inhibition of recombinant human MAO-B |
|---|---|
| Target Compound Data | 1.52 ± 0.18 nM (NTZ-1471) |
| Comparator Or Baseline | PSB-1434 (NTZ-1034): 1.59 ± 0.16 nM; Selegiline: 6.59 ± 1.09 nM; Safinamide: 5.18 ± 0.04 nM |
| Quantified Difference | NTZ-1471 is 4.3× more potent than selegiline and 3.4× more potent than safinamide; equipotent to PSB-1434 |
| Conditions | Recombinant human MAO-B expressed in baculovirus-infected BTI insect cells; substrate: p-tyramine (150 μM); incubation: 45 min; n = 3 |
Why This Matters
For procurement decisions, NTZ-1471 offers the subnanomolar potency of the best-in-class indazole-5-carboxamides but with superior drug-like properties compared to its N-unsubstituted predecessor, enabling lower working concentrations in cellular and in vivo models.
- [1] Tzvetkov NT, et al. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration. J Enzyme Inhib Med Chem. 2017;32(1):960-967. Table 1. View Source
- [2] Tzvetkov NT, et al. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration. J Enzyme Inhib Med Chem. 2017;32(1):960-967. Table 1 (selegiline and safinamide data from Ref. 15 therein). View Source
- [3] Tzvetkov NT, et al. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration. J Enzyme Inhib Med Chem. 2017;32(1):960-967. Table 1 (Ki values). View Source
